molecular formula C16H16N4S B12557875 4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine CAS No. 144235-90-5

4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine

Cat. No.: B12557875
CAS No.: 144235-90-5
M. Wt: 296.4 g/mol
InChI Key: BUYSURGDAZDJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is a high-purity synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex thieno[2,3-b]pyridine core, a scaffold noted in scientific literature for its potential in medicinal chemistry . The structure is further modified with a hydrazinylidene substituent, a functional group known to contribute to the binding affinity and specific activity of bioactive molecules . While the specific biological profile of this exact compound requires further investigation, its structural analogs, particularly those based on the thieno[2,3-b]pyridinone framework, have been studied as potent inhibitors in neurological target fields, such as the glycine site of the NMDA receptor, and have demonstrated cytoprotective effects in cell-based assays . This suggests significant research value for this compound in exploring new mechanisms of action. The presence of the hydrazinylidene group also indicates potential for metal chelation or serving as a key intermediate in the synthesis of more complex heterocyclic systems. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to fully elucidate its properties and utilities.

Properties

CAS No.

144235-90-5

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(4-methylphenyl)diazenyl]thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H16N4S/c1-9-4-6-12(7-5-9)19-20-16-14(17)13-10(2)8-11(3)18-15(13)21-16/h4-8H,17H2,1-3H3

InChI Key

BUYSURGDAZDJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C3=C(S2)N=C(C=C3C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine typically involves the condensation of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione with 4-methylphenylhydrazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s hydrazinylidene group distinguishes it from morpholine-carbonyl or azo-substituted analogs.
  • Solubility data for analogs like the morpholine derivative suggest moderate polar solvent compatibility, which may guide formulation strategies for the target compound .

Key Findings :

  • The target compound’s hydrazinylidene group may enhance binding to kinase ATP pockets, similar to DRAK2 inhibitors in . However, selectivity remains a challenge for thienopyridine derivatives .
  • Structural modifications, such as methoxy groups in benzofuran-3(2H)-ones, demonstrate that substituent choice critically impacts selectivity and potency .

Biological Activity

4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of thienopyridines and features a hydrazine moiety that may contribute to its biological effects. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}N4_{4}S
  • Molecular Weight : 284.37 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
    • Studies indicate that it may inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
  • Case Studies :
    • In vitro studies demonstrated that 4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values of 15 µM and 10 µM, respectively.
Cell LineIC50 (µM)
MCF-715
HCT-11610

Antimicrobial Activity

  • Mechanism of Action :
    • The compound exhibits antibacterial properties by disrupting bacterial cell membranes and inhibiting protein synthesis.
    • It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Studies :
    • A study evaluating its antimicrobial efficacy revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of thienopyridines similar to this compound. These derivatives often show enhanced activity due to structural modifications that improve their interaction with biological targets.

Synthesis and Evaluation

The synthesis typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazines and thienopyridine derivatives. The resulting compounds are then screened for various biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.